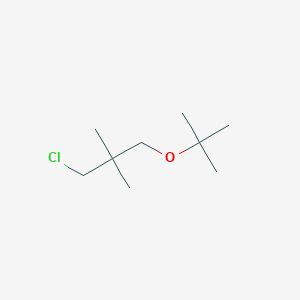
1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane
Vue d'ensemble
Description
1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane is an organic compound characterized by the presence of a tert-butoxy group, a chlorine atom, and two methyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane typically involves the reaction of 3-chloro-2,2-dimethylpropane with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 40-60°C) are usually sufficient.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Solvents: Solvents like dichloromethane or tetrahydrofuran (THF) can be employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea can be used under mild to moderate temperatures.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are typically employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Tert-butyl hydroperoxide is a common product.
Applications De Recherche Scientifique
1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane involves its reactivity with various nucleophiles and electrophiles. The tert-butoxy group can stabilize carbocations, making the compound a useful intermediate in reactions that proceed through carbocation intermediates. The chlorine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar in structure but with a benzene ring instead of a propane backbone.
tert-Butyl 4-Chlorophenyl Ether: Another compound with a tert-butoxy group and a chlorine atom attached to a phenyl ring.
tert-Butoxypropan-2-ol: Contains a tert-butoxy group and a hydroxyl group on a propane backbone.
Uniqueness
1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for versatile applications in synthesis and industrial processes, making it a valuable compound in both research and practical applications.
Propriétés
IUPAC Name |
1-chloro-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCYKPPUAUXFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














